GNA002

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJVIXXMFVHPER-PTQVRNBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

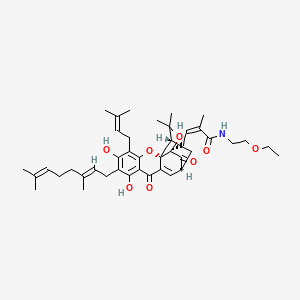

CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCNC(=O)/C(=C\C[C@]12C(=O)[C@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H55NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNA002's Mechanism of Action on EZH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document provides a comprehensive overview of its molecular interactions, downstream effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Dual Inhibition and Degradation

This compound exerts its anti-cancer effects through a dual mechanism that not only inhibits the catalytic activity of EZH2 but also promotes its degradation. This multifaceted approach distinguishes it from many other EZH2 inhibitors.

1. Covalent Inhibition of EZH2 Methyltransferase Activity:

This compound is a derivative of Gambogenic acid that acts as a highly potent and specific covalent inhibitor of EZH2.[1][2] It specifically and covalently binds to the Cysteine 668 (Cys668) residue located within the catalytic SET domain of EZH2.[1][3][4] This irreversible binding physically obstructs the enzyme's active site, preventing it from catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][3] The reduction in H3K27me3, a key epigenetic mark associated with gene silencing, leads to the reactivation of tumor suppressor genes that are silenced by the Polycomb Repressor Complex 2 (PRC2).[1]

2. CHIP-Mediated Ubiquitination and Proteasomal Degradation:

Beyond enzymatic inhibition, the covalent binding of this compound to EZH2 triggers a cascade of events leading to the degradation of the EZH2 protein. This process is mediated by the E3 ubiquitin ligase, COOH terminus of Hsp70-interacting protein (CHIP).[1][3][4] The this compound-EZH2 complex is recognized by CHIP, which then polyubiquitinates EZH2. This polyubiquitin (B1169507) tag serves as a signal for the proteasome, the cellular machinery responsible for protein degradation, to recognize and destroy the EZH2 protein.[3][4] This degradation of the entire EZH2 protein further contributes to the reduction of H3K27me3 levels and the overall anti-tumor effect.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its potency in enzymatic and cellular assays, as well as its efficacy in vivo.

| Parameter | Value | Assay Type | Reference |

| EZH2 IC50 | 1.1 µM | Enzymatic Assay | [1][3][4] |

| Table 1: In Vitro Enzymatic Inhibition of EZH2 by this compound. |

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.070 | Cell Proliferation | [1][3][4] |

| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | Cell Proliferation | [1][3][4] |

| Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. |

| Xenograft Model | Treatment | Effect | Reference |

| Cal-27 (Head and Neck) | 100 mg/kg, daily (oral) | Significant decrease in tumor volume | [3][4] |

| A549 (Lung) | Not specified | Significant suppression of tumor growth | [1][4] |

| Daudi (Lymphoma) | 100 mg/kg, once per day (oral) | Significant suppression of tumor growth | [4][5] |

| Pfeiffer (Lymphoma) | 100 mg/kg, once daily (oral) | Significant suppression of tumor growth | [4][5] |

| Table 3: In Vivo Anti-tumor Efficacy of this compound. |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of action of this compound on EZH2. While specific, detailed protocols for this compound are often proprietary, the following descriptions are based on established methods in the field.

In Vitro EZH2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the methyltransferase activity of EZH2.

General Protocol:

-

Reaction Setup: A reaction mixture is prepared containing recombinant PRC2 complex (containing EZH2), a histone H3 peptide substrate, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., with ³H).

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to proceed.

-

Detection: The level of histone H3 methylation is quantified. If a radiolabeled SAM is used, this can be done by capturing the methylated peptide on a filter and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies to detect H3K27me3 can be employed, often in an ELISA-based format.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

CHIP-Mediated EZH2 Ubiquitination Assay

Objective: To demonstrate that this compound induces the ubiquitination of EZH2 in a CHIP-dependent manner.

General Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with plasmids expressing tagged versions of EZH2 (e.g., Flag-EZH2) and ubiquitin (e.g., His-Ub), and in some experiments, with or without CHIP expression vectors.

-

This compound Treatment: The transfected cells are treated with this compound or a vehicle control for a specified period.

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and the tagged EZH2 protein is immunoprecipitated from the cell lysate using an antibody against its tag (e.g., anti-Flag antibody).

-

Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the ubiquitin tag (e.g., anti-His antibody) to detect polyubiquitinated EZH2. The total amount of immunoprecipitated EZH2 is also assessed by probing with the anti-EZH2 tag antibody.

-

Analysis: An increase in the high-molecular-weight smear of polyubiquitinated EZH2 in the this compound-treated samples compared to the control indicates induced ubiquitination.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To quantify the levels of H3K27me3 at specific gene promoters in cells treated with this compound.

General Protocol:

-

Cell Treatment and Cross-linking: Cancer cells are treated with this compound or a vehicle control. The cells are then treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Preparation: The cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3. The antibody-histone-DNA complexes are then captured, often using protein A/G-conjugated magnetic beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

-

Analysis: The amount of DNA corresponding to specific gene promoters is quantified using quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq). A decrease in the amount of promoter DNA immunoprecipitated with the H3K27me3 antibody in this compound-treated cells indicates a reduction in this repressive mark.

Xenograft Tumor Model Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

General Protocol:

-

Cell Implantation: A specific number of human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups. The levels of H3K27me3 and EZH2 in the tumor tissues can also be analyzed by immunohistochemistry or western blotting.

This technical guide provides a foundational understanding of the mechanism of action of this compound on EZH2, supported by quantitative data and an overview of key experimental methodologies. For further details, researchers are encouraged to consult the primary literature cited.

References

GNA002: A Covalent Inhibitor of EZH2 for Oncological Research and Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of GNA002, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical data, and key experimental protocols associated with this compound, offering a foundational resource for its evaluation and application in oncology research.

Introduction to EZH2 and the Rationale for Covalent Inhibition

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[1] Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of numerous human cancers, including lymphomas, breast cancer, prostate cancer, and lung cancer, making it a compelling therapeutic target.[1][2]

This compound emerges as a significant tool in the study of EZH2-driven malignancies. It is a derivative of Gambogenic acid (GNA), a natural compound recognized for its anti-cancer properties.[1][2] Unlike many EZH2 inhibitors that bind reversibly, this compound is a targeted covalent inhibitor, designed to form a permanent bond with its target protein. This mode of action can offer advantages such as prolonged target engagement and increased potency.

Mechanism of Action of this compound

This compound exerts its biological effects through a multi-step mechanism that not only inhibits EZH2's enzymatic activity but also leads to its degradation.

Covalent Binding to the EZH2 SET Domain

This compound specifically and covalently binds to the cysteine 668 (Cys668) residue located within the catalytic SET domain of EZH2.[1][3] This irreversible binding physically obstructs the enzyme's active site, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to histone H3. The result is a significant reduction in global H3K27 trimethylation.[1][3]

CHIP-Mediated Ubiquitination and Proteasomal Degradation

Beyond enzymatic inhibition, the covalent modification of EZH2 by this compound marks the protein for degradation. The altered conformation of the this compound-bound EZH2 is recognized by the COOH terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase.[1][3][4] CHIP then mediates the polyubiquitination of EZH2, targeting it for destruction by the 26S proteasome.[5] This dual mechanism of action—catalytic inhibition and protein degradation—contributes to a sustained suppression of EZH2's oncogenic functions.[1][3]

Mechanism of this compound action.

Preclinical Data

This compound has demonstrated significant potency in both biochemical and cell-based assays, as well as efficacy in preclinical in vivo models.

In Vitro Activity

The inhibitory activity of this compound has been quantified against both the EZH2 enzyme and various cancer cell lines.

| Parameter | Value | Assay/Cell Line | Reference |

| Biochemical IC₅₀ | 1.1 µM | Recombinant EZH2 | [1][3] |

| Cell Proliferation IC₅₀ | 0.070 µM | MV4-11 (Leukemia) | [1][3] |

| Cell Proliferation IC₅₀ | 0.103 µM | RS4-11 (Leukemia) | [1][3] |

In Vivo Efficacy

This compound has shown anti-tumor activity in xenograft models of various cancers.

| Animal Model | Cancer Type | Dosing | Outcome | Reference |

| Xenograft | Head and Neck (Cal-27) | 100 mg/kg, oral, daily | Significant decrease in tumor volume | [3] |

| Xenograft | Lung (A549) | Not specified | Significant suppression of tumor growth | [1] |

| Xenograft | Lymphoma (Daudi) | Not specified | Significant suppression of tumor growth | [1] |

| Xenograft | Lymphoma (Pfeiffer) | Not specified | Significant suppression of tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound. While specific internal protocols may vary, these represent standard and widely accepted procedures.

EZH2 Enzymatic Inhibition Assay

This protocol describes a common method to determine the IC₅₀ of an inhibitor against recombinant EZH2.

EZH2 enzymatic assay workflow.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)

-

Histone H3 (1-25) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 5 mM MgCl₂)

-

Stop Solution (e.g., Trichloroacetic acid)

-

Filter plates and Scintillation counter

-

DMSO

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the assay buffer.

-

Add the recombinant PRC2 complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of the Histone H3 peptide substrate and [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the methylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Covalent Binding Confirmation by Mass Spectrometry

This protocol outlines a general workflow for confirming the covalent adduction of this compound to EZH2 using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Recombinant EZH2 protein

-

This compound

-

Reaction Buffer (e.g., PBS or Tris-based buffer)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubate recombinant EZH2 protein with an excess of this compound in the reaction buffer for a specified time (e.g., 1-2 hours) at 37°C. A control sample with EZH2 and DMSO should be run in parallel.

-

Desalt the protein-inhibitor mixture to remove unbound this compound using a suitable method like a desalting column.

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum of the intact protein under denaturing conditions.

-

Deconvolute the resulting multi-charged spectrum to obtain the accurate mass of the protein.

-

Compare the mass of the this compound-treated EZH2 with the DMSO-treated control. A mass shift corresponding to the molecular weight of this compound confirms covalent binding.

In Vitro Ubiquitination Assay

This protocol details a method to demonstrate CHIP-mediated ubiquitination of EZH2 in the presence of this compound.[4]

Materials:

-

Recombinant EZH2

-

Recombinant CHIP E3 ligase

-

Recombinant E1 and E2 (e.g., UBE1, UbcH5a) enzymes

-

Ubiquitin

-

This compound

-

Ubiquitination Reaction Buffer (containing ATP)

-

SDS-PAGE and Western blot reagents

-

Anti-EZH2 and Anti-Ubiquitin antibodies

Procedure:

-

Pre-incubate recombinant EZH2 with this compound or DMSO (control) to allow for covalent modification.

-

In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and CHIP E3 ligase.

-

Add the this compound- or DMSO-treated EZH2 to the reaction mixture.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot.

-

Probe the membrane with an anti-EZH2 antibody to detect EZH2 and its higher molecular weight ubiquitinated forms. A smear or ladder of high molecular weight bands in the this compound-treated lane indicates polyubiquitination.

-

Confirm ubiquitination by stripping and re-probing the membrane with an anti-ubiquitin antibody.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Cancer cell line (e.g., Cal-27)

-

Immunocompromised mice (e.g., BALB/c nude)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control orally to the respective groups on a defined schedule (e.g., daily).

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for H3K27me3 levels).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound represents a valuable research tool for investigating the role of EZH2 in cancer. Its unique covalent mechanism of action, leading to both enzymatic inhibition and protein degradation, provides a potent and sustained method for targeting this key epigenetic regulator. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to explore the therapeutic potential of this compound and the broader implications of covalent EZH2 inhibition in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]

- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

GNAO1 Dysfunction and its Ripple Effect on the PRC2 Complex: An In-depth Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the intricate and indirect relationship between GNAO1, a crucial G-protein subunit implicated in a spectrum of neurodevelopmental disorders, and the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. While direct physical interaction between GNAO1 and PRC2 has not been established, emerging evidence points towards a compelling hypothesis: aberrant GNAO1 signaling, resulting from pathogenic mutations, can disrupt the function of the PRC2 complex through the modulation of downstream intracellular signaling pathways. This guide will delve into the molecular mechanisms underlying this proposed connection, present relevant quantitative data, detail experimental protocols to investigate this phenomenon, and provide visual representations of the key pathways involved.

Introduction: The Enigma of GNAO1 Encephalopathies and the Role of Epigenetic Regulation

GNAO1, encoding the Gαo subunit of heterotrimeric G-proteins, is one of the most abundant proteins in the central nervous system. It plays a pivotal role in transducing signals from G-protein coupled receptors (GPCRs), thereby regulating a multitude of neuronal functions.[1] De novo mutations in the GNAO1 gene are the cause of a range of severe neurodevelopmental disorders, collectively known as GNAO1 encephalopathies, characterized by developmental delay, epilepsy, and movement disorders.[2][3] These mutations can lead to either a loss-of-function (LOF) or gain-of-function (GOF) of the Gαo protein, resulting in a complex and varied clinical presentation.[3][4]

The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex with histone methyltransferase activity, essential for maintaining gene expression patterns and cell identity.[5] Its catalytic subunit, EZH2, is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[6] The precise regulation of PRC2 activity is critical for normal development, and its dysregulation is implicated in various diseases, including cancer.

This guide will explore the hypothesis that the pathological consequences of GNAO1 mutations may extend beyond immediate downstream effectors to influence the epigenetic landscape of the cell, specifically by disrupting the function of the PRC2 complex.

Proposed Mechanism: GNAO1 Signaling Cascades Intersecting with PRC2 Regulation

The primary hypothesis for the indirect interaction between GNAO1 and the PRC2 complex centers on the ability of GNAO1-mediated GPCR signaling to modulate key intracellular pathways that are known to regulate PRC2 activity. The PI3K/Akt pathway has emerged as a significant candidate in this crosstalk.

The PI3K/Akt Pathway as a Central Mediator

G-protein coupled receptor signaling is known to influence the PI3K/Akt pathway. Pathogenic GNAO1 variants can, therefore, be postulated to lead to aberrant activation or inhibition of this cascade. Crucially, multiple studies have demonstrated that the serine/threonine kinase Akt can directly phosphorylate EZH2, the catalytic core of the PRC2 complex, at serine 21 (S21).[7][8] This phosphorylation event has been shown to inhibit the histone methyltransferase activity of EZH2, leading to a reduction in H3K27me3 levels and subsequent changes in gene expression.[7][8]

Therefore, a plausible mechanism is that GNAO1 mutations, by altering the basal activity or GPCR-stimulated response of the Gαo subunit, lead to dysregulation of the PI3K/Akt pathway, which in turn results in aberrant EZH2 phosphorylation and a functional disruption of the PRC2 complex.

Quantitative Data Summary

While direct quantitative data on the GNAO1-PRC2 interaction is not available, this section summarizes relevant quantitative findings that support the proposed indirect mechanism.

| Parameter | Value/Observation | Biological Context | Reference |

| EZH2 Phosphorylation | Akt phosphorylates EZH2 at Serine 21. | In vitro and in vivo studies. | [7][8] |

| HMT Activity | Phosphorylation of EZH2 at S21 inhibits its histone methyltransferase activity. | Biochemical assays. | [7] |

| GNAO1 & cAMP | GNAO1 modulates the responsiveness of adenylyl cyclase, affecting cAMP levels. | Cellular assays. | [9] |

| GNAO1 & Calcium | GNAO1 overexpression increases L-type Ca2+ channel activity and activates CaMKII signaling. | Mouse models and ventricular myocytes. | [10] |

Detailed Experimental Protocols

To investigate the proposed indirect disruption of the PRC2 complex by GNAO1, a series of experiments can be performed. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Investigate Signaling Pathway Activation

Objective: To determine if GNAO1 mutations alter the activation of downstream signaling proteins like Akt.

Protocol:

-

Cell Culture and Lysis:

-

Culture cells (e.g., HEK293T or a neuronal cell line) expressing either wild-type GNAO1, a GNAO1 variant, or a control vector.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. For nuclear proteins, a buffer containing a mild detergent like Tween-20 and involving sonication might be necessary to ensure the release of nuclear components.[11][12]

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the activated form of the signaling protein of interest (e.g., anti-phospho-Akt Ser473).

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads multiple times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against the total protein (e.g., anti-Akt) and the protein of interest to confirm successful pulldown and assess changes in activation state.

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To assess changes in H3K27me3 levels at specific gene promoters in cells with GNAO1 mutations.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in cultured cells with formaldehyde (B43269).

-

Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.[13]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K27me3 or an isotype control IgG.

-

Use Protein A/G beads to precipitate the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Perform stringent washes to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

-

Analysis:

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To directly measure the effect of activated signaling proteins (e.g., Akt) on the enzymatic activity of the PRC2 complex.

Protocol:

-

Reagent Preparation:

-

Purify recombinant PRC2 complex and the active form of the signaling kinase (e.g., constitutively active Akt).

-

Prepare a histone substrate (e.g., recombinant histone H3 or H3 peptides) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

-

Enzymatic Reaction:

-

Set up reaction mixtures containing the PRC2 complex, histone substrate, and [³H]-SAM in a suitable reaction buffer.

-

In experimental conditions, pre-incubate the PRC2 complex with the activated kinase and ATP to allow for phosphorylation.

-

-

Quantification of Methylation:

-

After the reaction, spot the mixture onto P81 phosphocellulose paper and wash to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter to quantify the level of histone methylation.

-

-

Analysis:

-

Compare the HMT activity of the PRC2 complex in the presence and absence of the activated kinase to determine the effect of phosphorylation on its enzymatic function.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.

Conclusion and Future Directions

The evidence presented in this technical guide outlines a compelling, albeit indirect, mechanism by which pathogenic GNAO1 mutations may lead to the disruption of the PRC2 complex and subsequent epigenetic dysregulation. The PI3K/Akt signaling pathway stands out as a key potential mediator in this crosstalk.

Future research should focus on several key areas:

-

Directly linking GNAO1 mutations to PI3K/Akt pathway dysregulation: Quantitative studies are needed to determine how specific GNAO1 GOF and LOF mutations impact the activation state of Akt in relevant neuronal models.

-

Investigating other potential signaling intermediaries: While the PI3K/Akt pathway is a strong candidate, the roles of other GNAO1-regulated pathways, such as those involving cAMP and calcium signaling, in modulating PRC2 function should not be overlooked.

-

Comprehensive proteomic and interactome studies: Unbiased mass spectrometry-based approaches could be employed to identify novel protein-protein interactions that may provide a more direct link between GNAO1 and the PRC2 complex or its regulatory components.

-

In vivo validation: The proposed mechanisms should be validated in animal models of GNAO1 encephalopathy to understand the physiological relevance of this epigenetic disruption.

A deeper understanding of the molecular connections between GNAO1 and PRC2 will not only shed light on the complex pathophysiology of GNAO1-related disorders but may also open new avenues for therapeutic intervention targeting the epigenetic machinery.

References

- 1. iris.uniroma1.it [iris.uniroma1.it]

- 2. Research Portal [scholarship.miami.edu]

- 3. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EZH2 histone methyltransferase activity alleviates experimental intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt-mediated phosphorylation of EZH2 suppresses methylation of lysine 27 in histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. NRSF- GNAO1 Pathway Contributes to the Regulation of Cardiac Ca2+ Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualization of Protein-protein Interaction in Nuclear and Cytoplasmic Fractions by Co-immunoprecipitation and In Situ Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) | Springer Nature Experiments [experiments.springernature.com]

- 14. Item - Chromatin immunoprecipitation (ChIP) using IgG isotype control, anti-Ezh2, and anti-H3K27me3 antibodies. - Public Library of Science - Figshare [plos.figshare.com]

- 15. researchgate.net [researchgate.net]

The Indirect Role of GNAO1 in H3K27 Methylation: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: The Gαo subunit of heterotrimeric G proteins, encoded by the GNAO1 gene, is a critical signaling molecule predominantly expressed in the central nervous system. While a direct enzymatic role for GNAO1 in histone methylation is not established, its influence on major signaling pathways suggests a potential indirect regulatory function on epigenetic modifications, including H3K27 methylation. This guide explores the known functions of GNAO1, the mechanisms of H3K27 methylation by the Polycomb Repressive Complex 2 (PRC2), and proposes potential crosstalk mechanisms. We also provide hypothetical experimental protocols to investigate these putative connections, offering a framework for future research in this area.

GNAO1 and its Core Signaling Functions

GNAO1 encodes the α subunit of the Go heterotrimeric G protein, a crucial component of G protein-coupled receptor (GPCR) signaling. Gαo is highly abundant in the brain and is involved in regulating neuronal excitability and neurotransmission.[1] Mutations in GNAO1 are associated with a spectrum of neurological disorders, including early-onset epileptic encephalopathy and movement disorders, underscoring its importance in proper neuronal function.[1][2][3]

GNAO1's function is dictated by its GTPase cycle. In its inactive state, it is bound to GDP and associated with Gβγ subunits. Upon GPCR activation, GDP is exchanged for GTP, leading to the dissociation of Gαo-GTP from Gβγ, both of which can then modulate downstream effectors. The intrinsic GTPase activity of Gαo eventually hydrolyzes GTP to GDP, returning the subunit to its inactive state.

Recent studies have elucidated GNAO1's involvement in several key signaling pathways:

-

mTOR/S6K Pathway: GNAO1 has been identified as a tumor suppressor in colorectal cancer, where its overexpression inhibits the mTOR/S6K signaling pathway.[4]

-

Rho GTPase Pathway: In differentiating neurons, GNAO1 acts as a molecular switch that regulates the Rho signaling pathway, which is crucial for cytoskeletal remodeling and neurite outgrowth.[5][6]

-

ERK1/2 Pathway: Silencing of GNAO1 in gastric cancer cells has been shown to decrease the phosphorylation of ERK1/2.[7]

-

cAMP Inhibition: A canonical function of the Gαi/o family, to which Gαo belongs, is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8]

The PRC2 Complex and H3K27 Methylation

Histone H3 lysine (B10760008) 27 (H3K27) methylation is a key epigenetic mark associated with transcriptional repression.[9] This modification is primarily catalyzed by the Polycomb Repressive Complex 2 (PRC2). The core components of the PRC2 complex are:

-

EZH2 (Enhancer of zeste homolog 2): The catalytic subunit responsible for methylating H3K27.

-

EED (Embryonic ectoderm development): Binds to existing H3K27me3 marks, facilitating the spreading of the repressive mark.

-

SUZ12 (Suppressor of zeste 12): Essential for the structural integrity and enzymatic activity of the complex.

PRC2 plays a critical role in developmental gene regulation, cell fate decisions, and the maintenance of cellular identity.[10][11] The deposition of H3K27me3 by PRC2 leads to chromatin compaction and creates a binding site for Polycomb Repressive Complex 1 (PRC1), which further reinforces the silent chromatin state.[10][11]

Hypothesized Indirect Regulation of H3K27 Methylation by GNAO1 Signaling

While no direct interaction between GNAO1 and the PRC2 complex has been reported, the signaling pathways modulated by GNAO1 could plausibly influence PRC2 activity and H3K27 methylation levels. Cellular signaling pathways are known to crosstalk with epigenetic machinery, often through post-translational modification of histone-modifying enzymes.[12]

Here, we propose several hypotheses for the indirect regulation of H3K27 methylation by GNAO1:

Hypothesis 1: Phosphorylation of PRC2 components by GNAO1-regulated kinases. Downstream kinases in GNAO1-regulated pathways, such as those in the ERK/MAPK and mTOR pathways, could phosphorylate core subunits of the PRC2 complex. Phosphorylation of EZH2, for instance, is known to modulate its stability, localization, and enzymatic activity. Thus, GNAO1 signaling could fine-tune the epigenetic landscape by altering the activity of PRC2.

Hypothesis 2: Transcriptional regulation of PRC2 subunit expression. The signaling cascades initiated by GNAO1 can lead to the activation of transcription factors that regulate the expression of PRC2 components. For example, the ERK/MAPK pathway is known to activate a host of transcription factors that could potentially target the genes encoding EZH2, SUZ12, or EED.

Hypothesis 3: Metabolic influence on epigenetic modifiers. GNAO1's influence on major metabolic pathways like mTOR signaling could alter the availability of key metabolites that are essential for histone methylation. For instance, S-adenosylmethionine (SAM) is the universal methyl donor for all methylation reactions, including histone methylation. Changes in cellular metabolism can impact SAM levels and thereby globally affect histone methylation patterns.

Proposed Experimental Protocols to Investigate the GNAO1-H3K27me3 Axis

To test the aforementioned hypotheses, a series of experiments can be designed. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Objective: To determine if downstream effectors of GNAO1 signaling (e.g., activated kinases) physically interact with core components of the PRC2 complex.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., a neuronal cell line) and transfect with constructs expressing tagged versions of the proteins of interest (e.g., FLAG-tagged GNAO1 effector and HA-tagged EZH2).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) conjugated to magnetic or agarose (B213101) beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody) to detect co-immunoprecipitation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To assess whether modulation of GNAO1 activity alters the genomic distribution of H3K27me3.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat them with an agonist or antagonist of a GPCR known to couple with GNAO1, or use siRNA to knock down GNAO1 expression.

-

Cross-linking: Cross-link proteins to DNA using formaldehyde.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions with enriched H3K27me3 marks. Compare the enrichment patterns between control and GNAO1-modulated samples.

In Vitro Kinase Assay

Objective: To determine if a candidate kinase downstream of GNAO1 can directly phosphorylate a PRC2 subunit.

Methodology:

-

Protein Purification: Purify the recombinant candidate kinase and the PRC2 subunit (e.g., EZH2) from a suitable expression system (e.g., bacteria or insect cells).

-

Kinase Reaction: Set up a reaction mixture containing the purified kinase, the PRC2 subunit as a substrate, ATP (radiolabeled or non-radiolabeled), and an appropriate reaction buffer.

-

Analysis:

-

If using radiolabeled ATP, resolve the reaction products by SDS-PAGE and detect phosphorylation by autoradiography.

-

If using non-radiolabeled ATP, detect phosphorylation by Western blotting with a phospho-specific antibody or by mass spectrometry.

-

Data Presentation

Quantitative data from the proposed experiments should be summarized in structured tables for clear comparison.

Table 1: Hypothetical ChIP-seq Data Summary

| Gene Locus | Fold Enrichment (Control) | Fold Enrichment (GNAO1 knockdown) | p-value |

| Gene A | 15.2 | 8.1 | <0.01 |

| Gene B | 20.5 | 19.8 | >0.05 |

| Gene C | 5.3 | 10.7 | <0.01 |

Table 2: Hypothetical In Vitro Kinase Assay Data

| Kinase | Substrate | Relative Phosphorylation Level |

| Kinase X | EZH2 | 5.8 |

| Kinase X | SUZ12 | 1.2 |

| Control Kinase | EZH2 | 1.0 |

Visualizations of Pathways and Workflows

GNAO1 Signaling Pathways

Caption: Overview of major signaling pathways modulated by GNAO1.

PRC2-mediated H3K27 Methylation

Caption: The canonical pathway of H3K27 methylation by the PRC2 complex.

Hypothesized Crosstalk between GNAO1 and PRC2

Caption: Proposed indirect regulation of PRC2 by GNAO1 signaling.

Conclusion

The exploration of the functional relationship between GNAO1 and H3K27 methylation is a nascent field. While direct evidence is currently lacking, the profound influence of GNAO1 on fundamental cellular signaling pathways provides a strong rationale for investigating its potential indirect role in epigenetic regulation. The hypotheses and experimental frameworks presented in this guide offer a roadmap for researchers to dissect this complex interplay. A deeper understanding of how signaling pathways and epigenetic modifications are integrated will be crucial for developing novel therapeutic strategies for GNAO1-related disorders and other diseases with epigenetic underpinnings.

References

- 1. GNAO1 encephalopathy: Broadening the phenotype and evaluating treatment and outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mechanistic review on GNAO1-associated movement disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gnao1 is a molecular switch that regulates the Rho signaling pathway in differentiating neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone methylation - Wikipedia [en.wikipedia.org]

- 10. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role and mechanisms of polycomb repressive complex 2 on the regulation of osteogenic and neurogenic differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

investigating the downstream targets of GNA002

An In-depth Technical Guide to the Downstream Targets of GNA002

Introduction

This compound is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. In various cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes. This compound represents a promising therapeutic agent by targeting EZH2 for degradation, thereby reversing this epigenetic silencing. This guide provides a detailed overview of the downstream molecular targets and cellular effects of this compound, intended for researchers, scientists, and professionals in drug development.

This compound exerts its effects through a multi-step process targeting EZH2, leading to a cascade of downstream events.

1. Covalent Inhibition of EZH2

This compound is a derivative of gambogenic acid that specifically and covalently binds to the cysteine 668 residue within the SET domain of EZH2.[1][2][3] This covalent modification is the initial and critical step in its mechanism of action.

2. CHIP-Mediated Ubiquitination and Proteasomal Degradation of EZH2

The binding of this compound to EZH2 induces a conformational change that marks the protein for degradation. The COOH terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase, recognizes the this compound-bound EZH2 and mediates its ubiquitination.[1][3][4] This polyubiquitinated EZH2 is then targeted for degradation by the 26S proteasome.[3]

3. Reduction of H3K27 Trimethylation

The degradation of EZH2 leads to a significant reduction in the levels of its catalytic product, H3K27me3, on target gene promoters.[1][2][3] This decrease in the repressive histone mark is a primary downstream epigenetic consequence of this compound treatment.

4. Reactivation of Tumor Suppressor Genes

The removal of the repressive H3K27me3 mark from the promoters of PRC2-target genes leads to their transcriptional reactivation.[1][3][5] This includes the reactivation of key tumor suppressor genes that can inhibit cell proliferation and induce apoptosis. One such reactivated pro-apoptotic protein is Bim.[3]

Signaling Pathway of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dichotomous Role of GNAO1 in Tumor Suppressor Gene Expression: A Technical Whitepaper

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract: The G protein subunit alpha O1 (GNAO1), a critical component of heterotrimeric G protein signaling, exhibits a paradoxical role in oncology. Traditionally known for its high expression in the central nervous system, emerging evidence points to its context-dependent function as both an oncogene and a tumor suppressor. This technical guide synthesizes the current understanding of GNAO1's impact on the expression of genes involved in tumor suppression, with a particular focus on its differential activity in gastric and colorectal cancers. We present quantitative data on the regulation of pro-apoptotic proteins, detail the experimental protocols for investigating these effects, and provide visual representations of the key signaling pathways and workflows. This document aims to equip researchers and drug development professionals with a comprehensive resource to navigate the complexities of GNAO1 signaling in cancer.

Introduction: The Dual Nature of GNAO1 in Cancer

Guanine nucleotide-binding protein G(o) subunit alpha (Gαo), encoded by the GNAO1 gene, is a member of the Gi/o family of G proteins. These proteins are crucial molecular switches that transduce signals from G protein-coupled receptors (GPCRs) to intracellular effector systems, thereby regulating a myriad of cellular processes. While mutations in GNAO1 are primarily associated with severe neurodevelopmental disorders, its role in carcinogenesis is increasingly recognized and is proving to be multifaceted.

Current research indicates that the influence of GNAO1 on tumor progression is highly dependent on the cellular and tissue context. In some malignancies, such as gastric cancer, GNAO1 is overexpressed and acts as an oncogene, promoting cell proliferation and inhibiting apoptosis[1][2]. Conversely, in cancers like colorectal and hepatocellular carcinoma, GNAO1 is often downregulated and functions as a tumor suppressor, with its overexpression leading to reduced cell proliferation and migration[3][4][5][6]. This technical guide will delve into the molecular mechanisms underlying these opposing roles, with a specific focus on the downstream effects on tumor suppressor and pro-apoptotic gene expression.

GNAO1 as an Oncogene: Downregulation of Pro-Apoptotic Gene Expression in Gastric Cancer

In gastric cancer (GC), GNAO1 overexpression is correlated with poor prognosis[1][2]. Mechanistic studies have revealed that GNAO1 exerts its pro-tumorigenic effects by suppressing apoptosis. The knockdown of GNAO1 in GC cell lines has been shown to significantly inhibit cell proliferation and promote programmed cell death[1]. This is achieved through the upregulation of key pro-apoptotic proteins, including PARP, Puma, and Bim[1].

Quantitative Data: Effect of GNAO1 Knockdown on Pro-Apoptotic Protein Expression

The following table summarizes the qualitative and semi-quantitative changes observed in the expression of pro-apoptotic proteins following siRNA-mediated knockdown of GNAO1 in gastric cancer cell lines. The data is based on western blot analyses from published studies[1].

| Target Protein | Change upon GNAO1 Knockdown | Putative Regulatory Pathway | Cancer Type | Reference |

| Puma | Increased | ERK Inactivation | Gastric Cancer | [1] |

| Bim | Increased | ERK Inactivation | Gastric Cancer | [1] |

| PARP (cleaved) | Increased | Apoptosis Induction | Gastric Cancer | [1] |

Signaling Pathway: GNAO1-ERK Axis in Apoptosis Regulation

The anti-apoptotic function of GNAO1 in gastric cancer is believed to be mediated, at least in part, through the extracellular signal-regulated kinase (ERK) pathway. Overexpression of GNAO1 leads to the activation of ERK1/2, which in turn can suppress the expression of pro-apoptotic BH3-only proteins like Puma and Bim. Conversely, silencing GNAO1 results in the inactivation of ERK1/2, leading to the accumulation of Puma and Bim and subsequent induction of apoptosis[1].

GNAO1 as a Tumor Suppressor: Inhibition of the mTOR/S6K Pathway in Colorectal Cancer

In stark contrast to its role in gastric cancer, GNAO1 functions as a tumor suppressor in colorectal cancer (CRC)[3][4]. Studies have shown that GNAO1 expression is significantly downregulated in CRC tissues compared to normal colon tissues[3][4]. The re-introduction and overexpression of GNAO1 in CRC cell lines inhibit cell proliferation, migration, and in vivo tumor formation[3][4].

Quantitative Data: Effect of GNAO1 Overexpression on Colorectal Cancer Cell Proliferation

The table below presents representative data on the impact of GNAO1 overexpression on key tumorigenic properties of colorectal cancer cells.

| Parameter | Effect of GNAO1 Overexpression | Cell Lines | Reference |

| Cell Proliferation | Decreased | HCT116, DLD-1 | [4] |

| Cell Migration | Decreased | HCT116, DLD-1 | [4] |

| Colony Formation | Decreased | HCT116, DLD-1 | [4] |

| Tumor Formation (in vivo) | Decreased | HCT116, DLD-1 | [3] |

Signaling Pathway: GNAO1 and the mTOR/S6K Axis

The tumor-suppressive effects of GNAO1 in colorectal cancer are attributed to its ability to inhibit the mTOR/S6K signaling pathway[3][4]. The precise mechanism of how GNAO1 interfaces with this pathway is still under investigation, but it is hypothesized to act upstream of mTOR, potentially through the regulation of Akt. By inhibiting the mTOR/S6K pathway, GNAO1 effectively puts a brake on protein synthesis and cell growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of GNAO1 in regulating tumor suppressor and pro-apoptotic gene expression.

siRNA-Mediated Knockdown of GNAO1 in Gastric Cancer Cells

This protocol describes the transient knockdown of GNAO1 expression using small interfering RNA (siRNA).

Materials:

-

Gastric cancer cell lines (e.g., MGC-803, AGS)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

GNAO1-specific siRNA and negative control siRNA

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates to achieve 50-70% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 50 pmol of siRNA (GNAO1-specific or negative control) in 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells and fresh medium.

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

Validation of Knockdown: Harvest the cells for downstream analysis (e.g., Western blotting or qRT-PCR) to confirm the efficiency of GNAO1 knockdown.

Western Blot Analysis of Pro-Apoptotic Proteins

This protocol outlines the detection of Puma, Bim, and cleaved PARP protein levels following GNAO1 knockdown.

Materials:

-

Cell lysates from siRNA-transfected cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Puma, anti-Bim, anti-cleaved PARP, anti-GNAO1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Future Directions and Therapeutic Implications

The dual role of GNAO1 in cancer presents both challenges and opportunities for therapeutic development. In gastric cancer, where GNAO1 is overexpressed, targeting GNAO1 or its downstream effectors in the ERK pathway could be a viable strategy to induce apoptosis in tumor cells. Conversely, in colorectal and hepatocellular carcinomas, restoring GNAO1 expression or function, or targeting the downstream mTOR/S6K pathway, may hold therapeutic promise.

Further research is needed to:

-

Elucidate the upstream mechanisms that lead to the differential expression of GNAO1 in various cancers.

-

Identify the full spectrum of GNAO1's downstream effectors and their roles in tumor suppression and progression.

-

Investigate the potential for GNAO1 as a biomarker for patient stratification and predicting response to therapy.

-

Explore the crosstalk between GNAO1 signaling and other key cancer pathways, such as the p53 and PI3K/Akt pathways, which remains poorly understood.

Conclusion

GNAO1 is emerging as a significant, albeit complex, player in the landscape of cancer biology. Its ability to act as either an oncogene or a tumor suppressor, depending on the cellular context, underscores the importance of a nuanced understanding of its signaling pathways. By modulating the expression of key genes involved in apoptosis and cell proliferation, such as Puma, Bim, and components of the mTOR/S6K pathway, GNAO1 presents a compelling target for the development of novel cancer therapeutics. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of GNAO1 and translate this knowledge into effective treatments for patients.

References

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. Overexpression of GNAO1 correlates with poor prognosis in patients with gastric cancer and plays a role in gastric cancer cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. benchchem.com [benchchem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

GNA002: A Covalent EZH2 Inhibitor for Oncological Research

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of GNA002

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently implicated in tumorigenesis.[1][2] Derived from the natural product Gambogenic Acid (GNA), this compound represents a significant advancement in the chemical modulation of epigenetic targets.[1][3] It specifically targets cysteine 668 (Cys668) within the EZH2-SET domain, leading not only to the inhibition of its methyltransferase activity but also to the proteasomal degradation of the EZH2 protein.[1][2][4] This dual mechanism of action—catalytic inhibition and protein degradation—makes this compound a valuable tool for cancer research and a promising lead for therapeutic development. This document provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols associated with this compound.

Discovery and Rationale

This compound was developed from Gambogenic Acid (GNA), a natural caged xanthone (B1684191) isolated from the resin of Garcinia hanburyi.[4] GNA itself is known for its potent anti-cancer properties.[1] The development of this compound was part of a medicinal chemistry effort to improve the potency and specificity of GNA as an EZH2 inhibitor.[4][5] The core rationale was to modify the C-30 carboxyl group of GNA to enhance its interaction with the target protein.[6] this compound emerged as a derivative with superior potency in interacting with EZH2 compared to its parent compound.[4]

The discovery process involved evaluating derivatives of GNA for their ability to inhibit EZH2. This compound was identified as a more potent agent that not only blocks the catalytic activity of EZH2 but also induces its degradation, a feature not observed with traditional enzymatic inhibitors like GSK126.[4] This unique mechanism suggested a more profound and sustained depletion of EZH2's oncogenic functions.

Synthesis of this compound

This compound is synthesized via a chemical modification of its parent compound, Gambogenic Acid (GNA). The synthesis involves an amidation reaction at the C-30 carboxyl group of GNA.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound by forming an amide bond between the carboxyl group of Gambogenic Acid and 2-(2-aminoethoxy)ethanol (B1664899).

Materials:

-

Gambogenic Acid (GNA)

-

2-(2-aminoethoxy)ethanol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolution: Dissolve Gambogenic Acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add the coupling agents, EDCI (1.2 equivalents) and DMAP (0.1 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxyl group of GNA.

-

Amine Addition: Add 2-(2-aminoethoxy)ethanol (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotavapor at approximately 25°C to remove the solvent.[4]

-

Purification: Purify the crude this compound product using preparative HPLC to yield the final, dry powder compound.[4]

-

Characterization: Confirm the structure and purity of the final this compound compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism targeting EZH2.

-

Covalent Inhibition: this compound acts as a highly potent, specific, and covalent inhibitor of EZH2.[1] It forms a covalent bond with the cysteine residue at position 668 (Cys668) located within the catalytic SET domain of EZH2.[1][2] This irreversible binding directly inhibits the histone methyltransferase activity of the Polycomb Repressive Complex 2 (PRC2), leading to a significant reduction in the trimethylation of Histone H3 at Lysine 27 (H3K27Me3).[1][4] H3K27Me3 is a key epigenetic mark that suppresses gene transcription; its reduction leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]

-

Protein Degradation: Unlike many other EZH2 inhibitors, this compound's covalent binding triggers the degradation of the EZH2 protein.[4] This process is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), which ubiquitinates the this compound-bound EZH2, targeting it for destruction by the 26S proteasome.[1][4] This leads to a dose-dependent reduction in the total cellular levels of the EZH2 protein, an effect not seen with non-covalent inhibitors like GSK126.[4]

The diagram below illustrates the signaling pathway affected by this compound.

Quantitative Biological Data

This compound has demonstrated high potency in both enzymatic and cell-based assays. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 1.1 µM | EZH2 Enzymatic Assay | [1][2] |

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MV4-11 | Leukemia | 0.070 | [1][2] |

| RS4-11 | Leukemia | 0.103 | [1][2] |

| Cal-27 | Head and Neck Cancer | Not specified, but effective at 0.1-4 µM | [2] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Cancer cell lines (e.g., Cal-27, A549, Daudi, Pfeiffer).[1]

-

Immunocompromised mice (e.g., nude mice).

-

This compound formulated for oral or intraperitoneal administration.

-

Vehicle control (e.g., corn oil with DMSO/Tween80).

-

Calipers for tumor measurement.

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Cal-27 cells) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., at a specified mg/kg dose) or vehicle control to the respective groups daily via oral gavage or intraperitoneal injection.[4]

-

Monitoring: Measure tumor volume and body weight every few days. Tumor volume can be calculated using the formula: Volume = 0.5 × length × width².[5]

-

Endpoint: At the end of the study (e.g., 3-4 weeks), euthanize the mice and excise the tumors.

-

Analysis: Weigh the excised tumors and compare the average tumor weight and volume between the this compound-treated and vehicle control groups.[2] Optionally, tumor tissues can be collected for pharmacodynamic analysis, such as measuring H3K27Me3 levels via Western blot or immunohistochemistry.[6]

The diagram below outlines the general workflow for the xenograft experiment.

Protocol 3: Cell Proliferation (MTT) Assay

Objective: To determine the IC₅₀ value of this compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4-11, RS4-11).

-

96-well plates.

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[2]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a powerful chemical probe and a promising therapeutic lead that targets EZH2 through a unique covalent-binding and degradation-inducing mechanism. Its ability to potently reduce H3K27 trimethylation and reactivate tumor suppressor genes has been demonstrated in various cancer models.[1] The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in oncology and drug development who wish to utilize or further investigate this compelling molecule.

References

- 1. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of gambogic acid derivatives as antitumor agents. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anti-cancer Evaluation of Nitrogen-containing Derivatives of 30-Carboxyl of Gambogic Acid - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 4. Design, synthesis, and biological evaluation of gambogenic acid derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

GNA002: A Technical Whitepaper on its Specificity for EZH2 over EZH1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. GNA002, a derivative of gambogenic acid, has emerged as a potent and highly specific covalent inhibitor of EZH2. This technical guide provides an in-depth analysis of this compound's specificity for EZH2 over its close homolog, EZH1. We will delve into the molecular basis of this selectivity, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways.

Introduction: The Rationale for Targeting EZH2

EZH2 is the primary enzymatic component of the PRC2, which also comprises the core subunits SUZ12 and EED. The PRC2 complex catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In various cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, including the repression of tumor suppressor genes, thereby promoting oncogenesis.

EZH1, a close homolog of EZH2, can also form a PRC2 complex (PRC2-EZH1). While both EZH1 and EZH2-containing PRC2 complexes mediate H3K27 methylation, PRC2-EZH2 exhibits significantly higher methyltransferase activity. The development of EZH2-specific inhibitors is therefore a key strategy to selectively target cancerous cells while potentially minimizing off-target effects associated with the inhibition of EZH1.

Molecular Basis of this compound's Specificity

The remarkable specificity of this compound for EZH2 is attributed to its unique covalent binding mechanism. This compound specifically and irreversibly binds to Cysteine 668 (Cys668) located within the catalytic SET domain of EZH2.[1][2] This covalent interaction is crucial for its inhibitory action and subsequent degradation of the EZH2 protein.

The high degree of homology between EZH1 and EZH2 makes the design of selective inhibitors challenging. However, a key difference in their SET domains provides the basis for this compound's selectivity. EZH1 possesses a serine residue at the position corresponding to Cys668 in EZH2.[1] The presence of the nucleophilic cysteine residue in EZH2 enables the covalent bond formation with this compound, an interaction that cannot occur with the serine residue in EZH1. This single amino acid difference is the primary determinant of this compound's specificity.

Quantitative Analysis of this compound's Potency and Specificity

The potency of this compound has been evaluated through various biochemical and cell-based assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Target | Inhibitor | IC50 | Assay Type | Reference |

| EZH2 | This compound | 1.1 µM | Biochemical Assay | [3][4][5][6] |

| EZH1 | This compound | Not Reported | - | - |

Note: While the IC50 for this compound against EZH2 is established, a corresponding value for EZH1 has not been reported in the reviewed literature, underscoring the focus of research on its EZH2-specific activity.

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 | Assay Type | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.070 µM | Cell Proliferation | [4] |

| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 µM | Cell Proliferation | [4] |

| Cal-27 | Head and Neck Cancer | Not Reported | H3K27 Trimethylation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity and mechanism of action of this compound.

In Vitro EZH2/EZH1 Inhibition Assay (Biochemical)

This assay is designed to directly measure the enzymatic activity of purified PRC2-EZH2 and PRC2-EZH1 complexes in the presence of this compound.

Materials:

-

Recombinant human PRC2-EZH2 and PRC2-EZH1 complexes

-

Histone H3 substrate (full-length or peptide)

-

S-adenosyl-L-methionine (SAM), [³H]-labeled or unlabeled

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail (for radioactive assay) or appropriate detection reagents for non-radioactive assays (e.g., antibodies for ELISA)

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, combine the recombinant PRC2-EZH2 or PRC2-EZH1 complex, histone H3 substrate, and this compound (or vehicle control).

-

Initiate the methyltransferase reaction by adding SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid for radioactive assays or a stop buffer for other formats).

-

Detect the transfer of the methyl group to the histone H3 substrate. For radioactive assays, this involves capturing the radiolabeled histone on a filter and measuring radioactivity using a scintillation counter. For ELISA-based assays, specific antibodies against H3K27me3 are used for detection.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular H3K27 Trimethylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EZH2 activity within a cellular context by measuring the global levels of H3K27me3.

Materials:

-

Cancer cell line of interest (e.g., Cal-27)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)